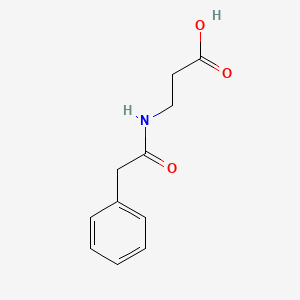
2-(3-Tert-butylphenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Tert-butylphenoxy)propanoic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
It is known that carboxylic acids, such as propanoic acid, can interact with various enzyme systems .
Mode of Action
It is known that carboxylic acids can undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .
Biochemical Pathways
The compound is likely metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . Some organisms have enzyme systems that can convert succinate to propionyl-CoA and through various further steps to propionate, CO2, or propionyl phosphate .
Pharmacokinetics
As a carboxylic acid, it is expected to undergo metabolism via conversion to its coa derivative .
Result of Action
The metabolism of carboxylic acids can lead to various downstream effects depending on the specific pathways involved .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenoxy)propanoic acid typically involves the reaction of 3-tert-butylphenol with an appropriate propanoic acid derivative under controlled conditions. One common method involves the esterification of 3-tert-butylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions
2-(3-Tert-butylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
2-(3-Tert-butylphenoxy)propanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-(4-Tert-butylphenoxy)propanoic acid
- 2-(3-Methylphenoxy)propanoic acid
- 2-(3-Isopropylphenoxy)propanoic acid
Uniqueness
2-(3-Tert-butylphenoxy)propanoic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds and valuable in specific research and industrial applications .
特性
IUPAC Name |
2-(3-tert-butylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-6-10(8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANKFINQYMYIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)


![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)

![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)





